![molecular formula C9H13IO3 B2840596 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229432-89-5](/img/structure/B2840596.png)
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is a chemical compound that belongs to the class of saturated bicyclic structures known as bicyclo [2.1.1]hexanes . These structures are playing an increasingly important role in the development of new bio-active compounds .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo [2.1.1]hexane modules, such as “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate”, is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is characterized by a bicyclo [2.1.1]hexane core, which is a saturated bicyclic structure . The specific details of the molecular structure would require more specific data or computational modeling for a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” are primarily based on [2+2] cycloaddition, a type of photochemical reaction . This allows for the creation of new building blocks and the potential for numerous transformations .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial, antimycobacterial, and cytotoxic activities, indicating the compound's role in developing potential therapeutic agents (Nongpanga Ningsanont et al., 2003).
Synthetic Methodologies
- Cyclization and Photocycloaddition Reactions : Ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate is accessible through intramolecular photocycloaddition, highlighting its significance in synthetic organic chemistry for constructing bicyclic systems (W. Kirmse & U. Mrotzeck, 1988).
- Aza-Diels-Alder Reactions : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing the compound's utility in constructing amino acid derivatives with high enantiomeric purity (H. Waldmann & M. Braun, 1991).
Chemical Transformations and Mechanistic Insights
- Carbocyclization and Atom Transfer : A study involving carbocyclization of 2-(2-propynyloxy)ethyl iodides reveals the compound's role in atom-transfer reactions, contributing to the synthesis of diiodomethylene derivatives, emphasizing its importance in developing atom-economical methodologies (T. Harada et al., 2007).
- Lipase-Catalyzed Synthesis : Demonstrating the compound's versatility, a lipase-catalyzed synthesis approach has been employed to generate chiral synthons, highlighting its application in stereoselective synthesis (T. Tsuji et al., 1999).
Direcciones Futuras
The future directions for “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” and similar compounds lie in their potential as bioisosteres in medicinal chemistry . The development of new 1,2-disubstituted bicyclo [2.1.1]hexane modules opens up a new chemical space that is rich in sp3 hybridization . This could lead to the discovery of new bio-active compounds with improved properties.
Mecanismo De Acción
Target of Action
It’s known that bicyclo[211]hexanes, a core structure in this compound, are incorporated in newly developed bio-active compounds , suggesting potential interactions with various biological targets.
Mode of Action
The compound’s structure, featuring a 1,2-disubstituted bicyclo[211]hexane module, is obtained via [2+2] cycloaddition . This structural feature might influence its interaction with biological targets.
Propiedades
IUPAC Name |
ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQDUOYQYJQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
CAS RN |
2229432-89-5 |
Source


|
| Record name | ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

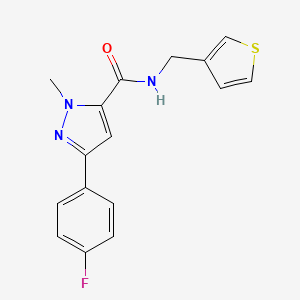
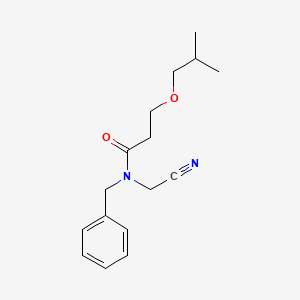
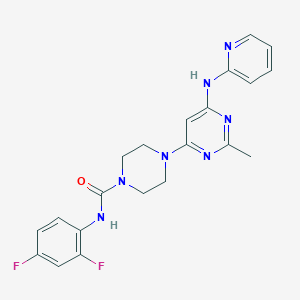
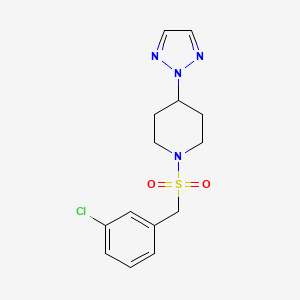
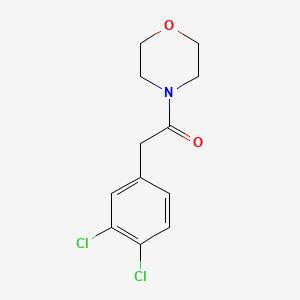
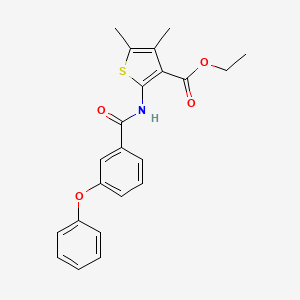
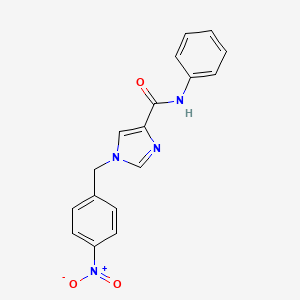
![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)
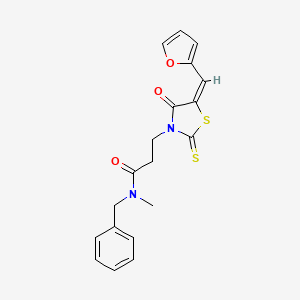
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)